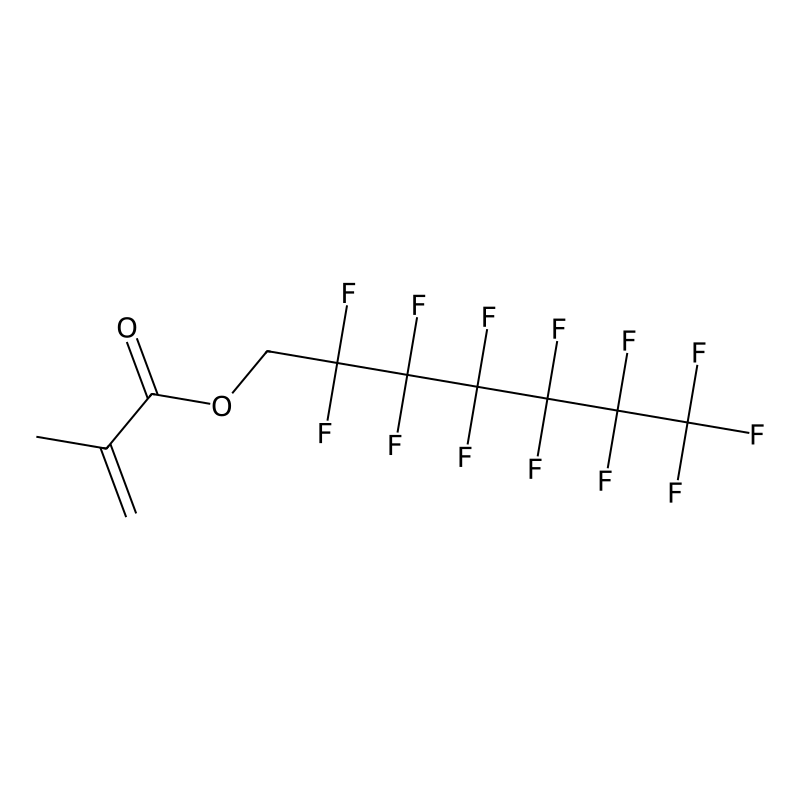

1H,1H-Perfluoroheptyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorinated Materials Science

TDFHM belongs to a class of chemicals known as perfluorinated methacrylates. Perfluorinated materials possess unique properties such as high chemical resistance, thermal stability, and water repellency. Research in this field might investigate TDFHM's potential use in developing novel fluorinated polymers for various applications, including membranes, coatings, and lubricants.

Biomedical Applications

Methacrylate monomers are commonly used in the synthesis of biocompatible polymers for biomedical applications. The perfluorinated chain in TDFHM could potentially influence properties like cell adhesion, protein adsorption, and blood compatibility. Research in this area could explore TDFHM's suitability for applications like drug delivery systems, implants, or biosensors [].

Specialty Monomers for Polymer Synthesis

TDFHM's unique structure with a long perfluorinated chain could be of interest for researchers studying the synthesis of functional polymers with specific properties. The perfluorinated group could potentially influence factors like hydrophobicity, self-assembly behavior, or dielectric constant. Research in this field might involve incorporating TDFHM into copolymers or using it to modify existing polymers.

1H,1H-Perfluoroheptyl methacrylate is characterized by its molecular formula C12H7F15O2 and a molecular weight of approximately 468.16 g/mol. It is a colorless liquid with a boiling point of 67 °C and a density of 1.496 g/cm³ . The compound features a perfluoroheptyl group attached to a methacrylate moiety, which imparts significant hydrophobic and lipophobic characteristics, making it valuable in various applications.

The primary chemical reaction involving 1H,1H-perfluoroheptyl methacrylate is polymerization. This compound can undergo free radical polymerization to form polymers with enhanced properties such as thermal stability and chemical resistance. The reaction can be initiated using heat or chemical initiators, leading to the formation of cross-linked structures that are useful in coatings and adhesives.

1H,1H-Perfluoroheptyl methacrylate can be synthesized through several methods:

- Direct Fluorination: This method involves the fluorination of heptyl methacrylate using fluorine gas or fluorinating agents.

- Esterification: The reaction between heptafluoropropanol and methacrylic acid can yield 1H,1H-perfluoroheptyl methacrylate.

- Transesterification: This involves exchanging the ester group of another methacrylate with a perfluorinated alcohol under catalytic conditions.

These methods allow for the production of high-purity compounds suitable for research and industrial applications.

The unique properties of 1H,1H-perfluoroheptyl methacrylate enable its use in various applications:

- Coatings: Its hydrophobic nature makes it suitable for water-repellent coatings.

- Adhesives: The compound can enhance the performance of adhesives in harsh environments.

- Biomedical Devices: Due to its biocompatibility, it may be used in the development of medical devices and drug delivery systems.

- Surface Modifications: It can be employed to modify surfaces for improved resistance to fouling and corrosion.

Interaction studies involving 1H,1H-perfluoroheptyl methacrylate often focus on its behavior in biological systems or its interaction with other materials. These studies help elucidate how the compound can be utilized effectively in drug delivery or as a coating material that interacts favorably with biological tissues. Research indicates that fluorinated compounds can alter the surface properties of materials significantly, affecting protein adsorption and cell adhesion .

Several compounds share structural similarities with 1H,1H-perfluoroheptyl methacrylate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1H,1H-Perfluorooctyl methacrylate | C12H7F15O2 | Longer carbon chain; used in similar applications |

| 2-Hydroxyethyl methacrylate | C6H10O3 | Contains hydroxyl group; used for hydrophilic applications |

| Perfluorodecyl methacrylate | C14H11F21O2 | Longer perfluorinated chain; enhanced chemical resistance |

| Poly(ethylene glycol) dimethacrylate | C10H18O5 | Biocompatible; used in biomedical applications |

Uniqueness

The uniqueness of 1H,1H-perfluoroheptyl methacrylate lies in its balance between hydrophobicity from the perfluorinated chain and reactivity from the methacrylate group. This combination allows it to be tailored for specific applications where both water repellency and adhesion properties are crucial.

Structural Characteristics

Molecular Formula and Weight

1H,1H-Perfluoroheptyl methacrylate exhibits the molecular formula C₁₁H₇F₁₃O₂ with a molecular weight of 418.15 g/mol [1] [2]. The compound represents a fluorinated methacrylate ester characterized by the presence of thirteen fluorine atoms within its structure. The molecular composition demonstrates a high degree of fluorination, with fluorine atoms constituting the majority of the halogen content in the perfluoroheptyl chain segment [1] [2].

The International Union of Pure and Applied Chemistry designation for this compound is 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl 2-methylacrylate, which systematically describes the positioning of fluorine substituents throughout the heptyl chain [2]. The Chemical Abstracts Service registry number 48076-44-4 provides unique identification for this specific fluorinated methacrylate compound [1] [2].

Isomeric Forms

Fluorinated methacrylate compounds can exist in various isomeric configurations depending on the specific arrangement of fluorine atoms and the positioning of functional groups [3]. For perfluoroheptyl methacrylates, structural isomerism may arise from different fluorination patterns along the alkyl chain. Research indicates that certain perfluoroheptyl methacrylate products are described as "mixture of isomers," suggesting the potential existence of multiple structural variants [3].

The methacrylate functional group itself can exhibit configurational isomerism around the carbon-carbon double bond, though the 2-methylacrylate configuration represents the standard form for methacrylate monomers [4]. The presence of the perfluorinated chain does not typically introduce additional stereoisomerism due to the symmetrical nature of the carbon-fluorine bonding arrangements [3].

Functional Group Analysis

The molecular structure of 1H,1H-perfluoroheptyl methacrylate incorporates two primary functional groups: the methacrylate ester group and the perfluoroalkyl chain [2] [5]. The methacrylate functionality consists of a vinyl group (C=C) attached to a carboxyl ester linkage, providing the polymerizable character essential for acrylic polymer formation [5] [6].

The ester functional group connects the methacrylate portion to the perfluoroheptyl chain through a methylene bridge, creating the structural linkage -OCH₂-CF₂- [2]. This arrangement positions two hydrogen atoms adjacent to the highly fluorinated segment, creating a distinct hydrophobic-hydrophilic interface within the molecule [6]. The perfluoroalkyl segment contains exclusively carbon-fluorine bonds except at the terminal methylene position, contributing to the unique surface-active properties characteristic of fluorinated compounds [7] [8].

Bonding and Electron Distribution

Carbon-Fluorine Bond Properties

The carbon-fluorine bonds in 1H,1H-perfluoroheptyl methacrylate represent some of the strongest single bonds in organic chemistry, with bond dissociation energies ranging from 115 to 130 kcal/mol [7] [9]. These bonds exhibit a characteristic length of approximately 1.35 to 1.39 ångström, which is notably shorter than other carbon-halogen bonds despite fluorine having a larger atomic mass than hydrogen [7] [9].

The exceptional strength of carbon-fluorine bonds arises from the significant electronegativity difference between carbon (2.5) and fluorine (4.0), creating highly polarized bonds with substantial ionic character [7] [10]. This electronegativity differential results in partial charges (Cδ⁺—Fδ⁻) that contribute to the bond stability through favorable electrostatic interactions [9] [11]. The high electronegativity of fluorine concentrates electron density around the fluorine atoms, leaving the carbon atoms relatively electron-deficient [7] [10].

The bond strength increases and bond length decreases as additional fluorine atoms are attached to the same carbon center, a phenomenon known as the geminal effect [7] [9]. This strengthening occurs because multiple fluorine substituents increase the partial positive charge on carbon, enhancing the ionic character of all carbon-fluorine bonds on that carbon atom [10] [11].

Methacrylate Group Characteristics

The methacrylate functional group in 1H,1H-perfluoroheptyl methacrylate contains a carbon-carbon double bond with characteristic properties that enable radical polymerization [5] [6]. The double bond exhibits a typical length of approximately 1.34 ångström and demonstrates high reactivity toward free radical species [5] [6].

The ester linkage within the methacrylate group features a carbon-oxygen single bond length of approximately 1.43 ångström and a carbonyl carbon-oxygen double bond length of 1.20 ångström [6]. The carbonyl group exhibits partial double-bond character due to resonance between the ester oxygen and the carbonyl carbon, contributing to the planar geometry around the ester functionality [12] [6].

The methacrylate group demonstrates electron-withdrawing characteristics due to the conjugation between the vinyl group and the carbonyl functionality [5] [13]. This electronic arrangement stabilizes radical intermediates formed during polymerization and influences the reactivity patterns of the compound [13] [6]. The presence of the methyl substituent on the vinyl carbon provides steric hindrance that affects polymerization kinetics compared to unsubstituted acrylate systems [5].

Electronic Configuration and Molecular Orbitals

The electronic structure of 1H,1H-perfluoroheptyl methacrylate reflects the contributions from both the highly electronegative fluorine atoms and the conjugated methacrylate system [14] [15]. Fluorine atoms possess the electronic configuration 1s²2s²2p⁵, with seven valence electrons requiring one additional electron to achieve a stable noble gas configuration [14] [16]. This electronic arrangement contributes to fluorine's exceptional electronegativity and its tendency to form strong bonds with carbon [16] [17].

The molecular orbital structure demonstrates significant contributions from fluorine 2p orbitals that interact with carbon sp³ hybrid orbitals in the perfluoroalkyl chain [15] [18]. These interactions result in highly polarized molecular orbitals with substantial ionic character [15]. The frontier molecular orbitals are influenced by the electron-withdrawing effects of the fluorine substituents, which stabilize both the highest occupied molecular orbital and the lowest unoccupied molecular orbital [15].

Density functional theory calculations indicate that fluorine substitution affects orbital energies through both inductive and mesomeric effects [15]. The inductive effect leads to stabilization of molecular orbitals due to the electron-withdrawing nature of fluorine, while mesomeric effects can destabilize frontier orbitals depending on the specific orbital symmetry and fluorine positioning [15]. The balance between these effects determines the overall electronic properties and reactivity of the fluorinated methacrylate compound [15].

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1H,1H-perfluoroheptyl methacrylate through analysis of ¹H, ¹³C, and ¹⁹F nuclei [19] [20]. The ¹H NMR spectrum typically exhibits characteristic signals for the methacrylate protons, including the methyl group at approximately δ 1.9 ppm, the vinyl protons at δ 5.6-6.1 ppm, and the methylene protons adjacent to the ester oxygen at δ 4.7 ppm [19] [21].

The ¹⁹F NMR spectrum provides particularly valuable information for fluorinated compounds, with signals typically appearing in the range of -80 to -120 ppm relative to external standards [20] [22]. Multiple distinct signals arise from the various CF₂ groups and the terminal CF₃ group, each exhibiting unique chemical shifts due to their different electronic environments [23] [22]. The ¹⁹F NMR technique demonstrates high sensitivity for detecting fluorinated species and can provide quantitative information about fluorine content [20] [24].

¹³C NMR analysis reveals complex splitting patterns due to carbon-fluorine coupling interactions [19] [21]. The perfluorinated carbon atoms exhibit significant chemical shift changes compared to non-fluorinated analogs, typically appearing as complex multiplets due to coupling with multiple fluorine nuclei [19] [24]. These coupling patterns provide structural confirmation and can distinguish between different fluorination patterns within the molecule [21] [24].

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that provide structural identification for 1H,1H-perfluoroheptyl methacrylate [25] [26]. The carbon-fluorine stretching vibrations appear as strong, characteristic bands in the 1100-1300 cm⁻¹ region, with the exact frequencies depending on the specific carbon-fluorine bonding environment [25] [26]. These bands demonstrate exceptional intensity due to the high polarity of carbon-fluorine bonds [26] [27].

The methacrylate functional group contributes distinctive absorption features, including the carbonyl stretch at 1720-1740 cm⁻¹ and the carbon-carbon double bond stretch at 1630-1640 cm⁻¹ [27]. The ester linkage produces additional characteristic absorptions that can be used for functional group identification [27]. The combination of fluorocarbon and methacrylate spectroscopic signatures provides a unique fingerprint for compound identification [25] [27].

Raman spectroscopy offers complementary information to infrared analysis, particularly for symmetric vibrations that may be weak or absent in infrared spectra [28]. The carbon-fluorine bonds produce characteristic Raman bands that can provide structural information about the perfluorinated chain [28]. The technique demonstrates particular utility for analyzing fluorinated polymers and can monitor polymerization processes involving fluorinated methacrylates [28].

Mass Spectrometry and Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns [29] [30]. The molecular ion peak appears at m/z 418, corresponding to the molecular weight of 1H,1H-perfluoroheptyl methacrylate [1] [2]. The fragmentation behavior typically involves initial loss of the methacrylate portion, followed by systematic fragmentation of the perfluorinated chain [31] [32].

Common fragmentation patterns include the formation of CF₃⁺ ions at m/z 69, which represents one of the most stable fluorocarbon fragments [29] [30]. Sequential loss of CF₂ units (m/z 50) from the perfluorinated chain produces a characteristic fragmentation ladder that provides structural confirmation [31] [33]. The fragmentation process may involve fluorine migration and rearrangement reactions that complicate the simple "unzipping" model initially proposed for perfluorinated compounds [31] [33].

Electrospray ionization mass spectrometry demonstrates particular effectiveness for analyzing fluorinated compounds, often providing enhanced sensitivity compared to electron impact ionization [30] [32]. The technique can generate various ion types, including deprotonated molecules, molecular radical anions, and adduct ions, depending on the ionization conditions employed [32]. These diverse ionization pathways provide multiple approaches for structural characterization and quantitative analysis of fluorinated methacrylate compounds [30] [32].

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇F₁₃O₂ |

| Molecular Weight | 418.15 g/mol |

| CAS Number | 48076-44-4 |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl 2-methylacrylate |

| Density | 1.5-1.6 g/cm³ (estimated) |

| Storage Temperature | 2-8°C |

| Bond Type | Value | Characteristics |

|---|---|---|

| C-F Bond Length | 1.35-1.39 Å | Shorter than other C-halogen bonds |

| C-F Bond Dissociation Energy | 115-130 kcal/mol | Among strongest single bonds in organic chemistry |

| C-F Bond Polarity | Highly polar (Δχ = 1.5) | Due to fluorine electronegativity (4.0) vs carbon (2.5) |

| C=C Double Bond Length | 1.34 Å | Typical methacrylate double bond |

| C-O Ester Bond Length | 1.43 Å | Ester linkage in methacrylate group |

| Spectroscopic Technique | Expected Signals/Frequencies | Comments |

|---|---|---|

| ¹H NMR | δ 1.9 (CH₃), 5.6-6.1 (=CH₂), 4.7 (OCH₂) | Typical methacrylate pattern |

| ¹⁹F NMR | Multiple signals -80 to -120 ppm | Multiple CF₂ and CF₃ signals |

| IR Spectroscopy - C-F stretch | 1100-1300 cm⁻¹ | Strong, characteristic C-F stretching |

| IR Spectroscopy - C=O stretch | 1720-1740 cm⁻¹ | Methacrylate carbonyl |

| MS Molecular Ion | m/z 418 [M]⁺ | Molecular ion peak |

| MS Base Peak | m/z 69 (CF₃⁺) | Common fluorocarbon fragment |

Physical State and Appearance

Standard State Properties

1H,1H-Perfluoroheptyl methacrylate exists as a colorless liquid under standard conditions [1]. The compound has a molecular formula of C₁₁H₇F₁₃O₂ and a molecular weight of 418.15 g/mol [2] [1] [3] [4]. The chemical structure consists of a methacrylate backbone with a perfluoroheptyl side chain, specifically designated as 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl 2-methylacrylate according to IUPAC nomenclature [4].

The compound exhibits a predicted density of 1.5 g/cm³ at 20°C [1], which aligns with the general trend observed in perfluorinated methacrylates where density increases with fluorine content. Comparative analysis with related compounds shows that 1H,1H,7H-dodecafluoroheptyl methacrylate has a density of 1.536 g/cm³ [5] [6], while 1H,1H-perfluorooctyl methacrylate exhibits a density of 1.574 g/cm³ [7], demonstrating the systematic increase in density with fluorination degree.

Crystalline Structure (if applicable)

Available literature does not provide specific X-ray diffraction data or crystallographic information for 1H,1H-perfluoroheptyl methacrylate in its pure monomer form. The compound appears to exist primarily as a liquid at room temperature, as indicated by its predicted melting point of -16.3°C [1]. However, studies on related semifluorinated polymethacrylates indicate that polymers derived from these monomers can exhibit ordered lamellar structures [8].

Research on semifluorinated polymethacrylates with similar side-chain structures has revealed that even comparatively short semifluorinated side-chains can induce weakly ordered structures in both bulk materials and thin films [8]. X-ray reflectometry and grazing incidence small-angle X-ray scattering studies on related polymers have demonstrated pronounced layered structures, particularly in polymers with longer fluorinated side-chains [8].

Optical Properties

Specific optical property data for 1H,1H-perfluoroheptyl methacrylate are not available in the current literature. However, based on general principles of fluorinated organic compounds and related methacrylate structures, the compound is expected to exhibit transparency in the visible region. The predicted refractive index remains undetermined in available sources [1].

Fluorinated methacrylates typically show good optical transparency, and polymers derived from similar monomers have been used in optical applications [9]. The presence of the perfluorinated side chain may influence the refractive index compared to conventional methacrylates, potentially providing lower refractive index values characteristic of fluorinated materials.

Thermodynamic Properties

Melting and Boiling Points

The melting point of 1H,1H-perfluoroheptyl methacrylate is predicted to be -16.3°C [1], indicating that the compound remains liquid under typical ambient conditions. The predicted boiling point is 203.0°C at 760 mmHg [1], which is consistent with the molecular weight and structure of the compound.

Comparison with structurally related compounds provides context for these values. 1H,1H,7H-dodecafluoroheptyl methacrylate, which has one fewer fluorine atom, exhibits a boiling point of 112°C [5] [6] [10], while the longer-chain 1H,1H-perfluorooctyl methacrylate shows a boiling point of 219.8°C at 760 mmHg [11]. This trend demonstrates the systematic increase in boiling point with molecular weight and fluorination degree.

Heat Capacity and Thermal Conductivity

Specific heat capacity and thermal conductivity data for 1H,1H-perfluoroheptyl methacrylate are not available in the current literature. However, general trends for fluorinated organic compounds suggest that these materials typically exhibit lower heat capacities compared to their hydrocarbon analogs due to the restricted vibrational modes of carbon-fluorine bonds.

Thermal conductivity values for perfluorinated compounds are generally lower than those of conventional organic materials, reflecting the influence of the heavy fluorine atoms on phonon transport. The unique molecular structure, combining a methacrylate backbone with a perfluorinated side chain, would be expected to result in anisotropic thermal properties if the compound were to form ordered phases.

Phase Transition Behavior

Limited information is available regarding specific phase transition behavior of 1H,1H-perfluoroheptyl methacrylate. The compound's liquid state at room temperature and predicted melting point below 0°C suggest a simple liquid-solid transition without complex polymorphic behavior in the monomer form.

However, upon polymerization, the resulting materials may exhibit more complex thermal behavior. Related studies on semifluorinated polymethacrylates have shown that these materials can undergo multiple thermal transitions, including glass transitions and crystalline melting transitions, depending on the degree of side-chain organization [8].

Solution Properties

Solubility Parameters in Various Solvents

The solubility behavior of 1H,1H-perfluoroheptyl methacrylate is dominated by the presence of the perfluorinated side chain, which imparts strong hydrophobic and lipophobic characteristics. The compound exhibits very low solubility in water due to the hydrophobic nature of the perfluorinated chain .

In polar protic solvents such as ethanol, the compound shows limited miscibility due to the incompatibility between the fluorinated chain and the polar solvent environment. Moderate solubility is expected in acetone and similar moderately polar solvents, where the methacrylate group can provide some compatibility despite the fluorinated chain.

The compound demonstrates good solubility in aromatic solvents like toluene and excellent solubility in non-polar solvents such as hexane, following the general principle that fluorinated compounds dissolve well in non-polar environments. Halogenated solvents like chloroform provide good solvation due to their compatibility with fluorinated structures. Perfluorinated solvents would be expected to provide excellent solvation based on the "like dissolves like" principle [13] [14].

Partition Coefficients

Partition coefficient data for 1H,1H-perfluoroheptyl methacrylate are limited, but estimations can be made based on the compound's structure and behavior of related fluorinated compounds. The octanol-water partition coefficient (log P) is estimated to be in the range of 6-8, indicating high lipophilicity due to the fluorinated chain [15].

The air-water partition coefficient (log Kaw) is estimated to be between 1-3 at 25°C, reflecting the compound's relatively low water affinity and volatile nature. This estimation is consistent with studies on similar perfluorinated compounds that show positive log Kaw values, indicating preferential partitioning from water to air [16] [15].

Hexadecane-water partition coefficients (log K_hxd/w) are estimated to be in the range of 4-6, demonstrating strong affinity for the organic phase. This behavior is typical of perfluorinated compounds, which show enhanced partitioning into organic phases compared to their hydrocarbon analogs [15].

Surface Activity and Interfacial Phenomena

1H,1H-Perfluoroheptyl methacrylate exhibits significant surface activity due to its amphiphilic structure, combining a polar methacrylate head group with a highly hydrophobic and lipophobic perfluorinated tail . This structural arrangement makes the compound an effective surface-active agent.

The surface tension of the pure compound is estimated to be in the range of 15-20 mN/m, based on data from similar fluorinated methacrylates. The critical surface tension is estimated to be approximately 7-12 mN/m, extrapolated from studies on perfluoroheptyl-containing polymers [13]. Research on related block copolymers containing perfluoroheptyl groups has shown surface tensions as low as 7 mN/m, demonstrating the exceptional surface activity of such compounds [13].

When incorporated into polymer films, materials containing this monomer are expected to exhibit high water contact angles (110-120°) and moderate oil contact angles (60-80°), reflecting both hydrophobic and oleophobic properties characteristic of fluorinated surfaces. The compound's interfacial activity makes it valuable for applications requiring surface modification and water repellency [13].